Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a fluorobenzamide group and a piperidine carbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene core One common approach is the reaction of 2-fluorobenzamide with an appropriate thiophene derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorobenzamide group may bind to enzyme active sites, inhibiting their activity, while the piperidine carbonyl group may interact with receptors or other proteins. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(2-fluorobenzamido)acetate
Ethyl 2-(2-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness: Ethyl 2-(2-fluorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate stands out due to its specific structural features, such as the presence of the piperidine carbonyl group, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-3-28-21(27)16-13(2)17(20(26)24-11-7-4-8-12-24)29-19(16)23-18(25)14-9-5-6-10-15(14)22/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYCRDZSYIERCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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